molecular formula C15H13ClN2O4 B046647 (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate CAS No. 131860-97-4

(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate

Cat. No. B046647
M. Wt: 320.73 g/mol
InChI Key: YRYZZSRRDCTETP-DHZHZOJOSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate" often involves multi-step chemical reactions, including halogenation, methoxylation, and acrylation processes. These methods are designed to introduce specific functional groups to the core structure, enhancing its reactivity and specificity towards intended applications. For instance, the incorporation of a methoxy group can significantly alter the compound's electronic properties and solubility, which is crucial for its biological activity and interaction with other molecules (Imran & Abida, 2016).

Molecular Structure Analysis

The molecular structure of "(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate" is characterized by the presence of a chloropyrimidinyl group attached to a phenyl ring through an ether linkage, and a methoxyacrylate moiety. This arrangement is crucial for the molecule's interaction with biological targets, as the spatial orientation and electronic distribution of these functional groups can influence binding affinity and specificity. Structural analogs, such as those found in pyridazinone derivatives, have shown significant bioactivity, underscoring the importance of molecular architecture in designing effective agents (M. Imran & Abida, 2016).

Chemical Reactions and Properties

Compounds similar to "(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate" participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive functional groups. These reactions are fundamental in modifying the compound for specific applications, such as enhancing its biological activity or improving its stability under physiological conditions. The chloropyrimidinyl and methoxyacrylate groups, for instance, play a crucial role in these chemical transformations, offering multiple sites for reaction with other molecules (Kamińska Katarzyna, Świt Paweł, & Malek Kamilla, 2020).

Scientific Research Applications

Synthesis and Optimization

Process Optimization of Synthesis (E)-2-[2-(6-chloropyrimidin-4-yloxy) phenyl]-3-methoxyacrylate is synthesized from 3-(methoxy) methylene benzofurans-2-(3H)-one, 4,6-dichloropyrimidine, and methanol in the presence of a strong base by a one-pot reaction. The synthetic route has been studied and improved to optimize the reaction conditions, achieving a total yield of 83%. The improved synthetic process is praised for its simplicity, safety, and minimal industrial waste, making it suitable for industrial production (Xu Zhen-yuan, 2013).

Synthesis in Agrochemical Production The chemical is utilized in the synthesis of Azoxystrobin, a fungicide. It is prepared using o-chloro phenylacetic acid as a raw material, undergoing hydrolysis, coupling, and ester reactions. Compared to industrial methods, this approach is noted for shorter reaction steps and significantly reduced wastewater, making it an environmentally friendlier option. The synthesized intermediates and product are confirmed by NMR, ensuring quality and consistency in the production process (Lin Fu-ron, 2014).

Biological and Agrochemical Applications

Acaricidal Activity A series of phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure exhibit significant acaricidal activity. These compounds are particularly effective against Tetranychus cinnabarinus (T. cinnabarinus) in greenhouse tests, showing larvicidal and ovicidal activity nearly twice that of fluacrypyrim. Field trials demonstrate these compounds' effectiveness in controlling Panonychuscitri with long-lasting persistence and rapid action. The toxicological profile indicates relatively low acute toxicity to mammals, birds, and honeybees, highlighting their potential as safer acaricidal agents (Shulin Hao et al., 2020).

Fungicidal Activity Against Plant Diseases Derivatives of (E)-Methyl 2-{2-[(coumarin-7-yloxy)methyl]phenyl}-3-methoxyacrylates show promising fungicidal activity. These compounds, synthesized from 7-hydroxycoumarins and treated under specific conditions, demonstrate good fungicidal activity against cucumber downy mildew (CDM) at particular dosages. This indicates their potential application in agriculture for protecting crops against fungal diseases (Changling Liu et al., 2007).

properties

IUPAC Name

methyl (E)-2-[2-(6-chloropyrimidin-4-yl)oxyphenyl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-20-8-11(15(19)21-2)10-5-3-4-6-12(10)22-14-7-13(16)17-9-18-14/h3-9H,1-2H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYZZSRRDCTETP-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1OC2=CC(=NC=N2)Cl)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate

CAS RN

131860-97-4
Record name Methyl (αE)-2-[(6-chloro-4-pyrimidinyl)oxy]-α-(methoxymethylene)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131860-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131860974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl (2E)-2-{2-[(6-chloropyrimidin-4-yl)oxy]phenyl}-3-methoxyprop-2-enoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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